molecular formula C20H19Cl2N3O4 B6480614 N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 874805-17-1

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No. B6480614
CAS RN: 874805-17-1
M. Wt: 436.3 g/mol
InChI Key: LJOXIBWQSVKDGO-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C20H19Cl2N3O4 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is 435.0752615 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of β-amyloid Fibrillogenesis

“F1843-0406” is known to inhibit β-amyloid (Aβ) fibrillogenesis, acting as a β-sheet breaker . This property makes it potentially useful for imaging Aβ fibrillogenesis, which is relevant in the study of neurodegenerative diseases like Alzheimer’s .

Radioligand in Neuroimaging

The compound has been radiolabeled as [F-18]fluoroethyl-RS-0406 . Despite its low initial brain uptake in normal mice, it has a high binding affinity for Aβ (1-42) aggregates . This makes it a potential radioligand for neuroimaging applications, particularly in the study of Alzheimer’s disease .

Metabolism Studies

Studies have been conducted to understand the metabolism of [F-18]fluoroethyl-RS-0406 . These studies are crucial for understanding how the compound is processed in the body and can inform the development of metabolism-resistant derivatives .

Synthesis Methods

The compound can be synthesized using two methods . Understanding these synthesis methods is important for large-scale production and further modification of the compound .

Reactions at the Benzylic Position

The compound’s structure suggests that it may undergo reactions at the benzylic position . These reactions, including free radical bromination and nucleophilic substitution, could be exploited in various chemical synthesis and modification processes .

Potential Biological Activities

While specific studies on “F1843-0406” are limited, related indole derivatives have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “F1843-0406” may exhibit similar activities, warranting further investigation.

properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4/c21-15-7-5-13(6-8-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-14-3-1-2-4-16(14)22/h1-8,17H,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXIBWQSVKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

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